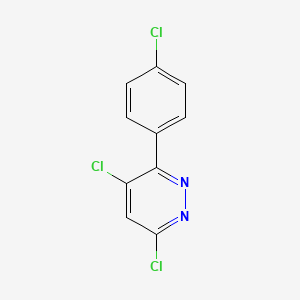

4,6-Dichloro-3-(4-chlorophenyl)pyridazine

Übersicht

Beschreibung

4,6-Dichloro-3-(4-chlorophenyl)pyridazine is a chemical compound with the molecular formula C10H5Cl3N2 and a molecular weight of 259.52. It is a pyridazine derivative, characterized by the presence of chlorine atoms at positions 4 and 6 on the pyridazine ring and a 4-chlorophenyl group at position 3 . This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-3-(4-chlorophenyl)pyridazine typically involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 1,2-dichloroethane under reflux conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like palladium on carbon for hydrogenation steps .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of hazardous materials.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 of the pyridazine ring are highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the heterocycle.

Aliphatic vs. Aromatic Chlorine Reactivity

- Aromatic Chlorines (C4/C6): These positions undergo SNAr with nucleophiles such as amines, alkoxides, and thiols. For example:

- Aliphatic Chlorine (if present): In derivatives like 6-chloro-3-chloromethylpyridazine, the aliphatic chlorine undergoes SN2 reactions with nucleophiles (e.g., acetate ions) .

Key Factors Influencing Reactivity

- Reaction temperature (typically 60–120°C)

- Solvent polarity (e.g., DMF, THF, or ethanol)

- Catalysis by Lewis acids (e.g., Pd(OAc)₂ for coupling reactions)

Cross-Coupling Reactions

The chlorine atoms enable participation in transition-metal-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

- Reacts with arylboronic acids under Pd catalysis to form biaryl derivatives .

Example:Substrate Boronic Acid Catalyst Yield (%) 4,6-Dichloro-3-(4-chlorophenyl)pyridazine Phenylboronic acid Pd(OAc)₂/PPh₃ 72

Buchwald-Hartwig Amination

Vicarious Nucleophilic Substitution (VNS)

In the presence of strong bases (e.g., KOtBu), nucleophiles attack the pyridazine ring via a radical pathway, leading to regioselective substitution .

Example Reaction Pathway

- Deprotonation at C5 by a base.

- Nucleophilic attack at C4 or C6, displacing chlorine.

- Formation of products such as 4-cyano-6-chloro-3-(4-chlorophenyl)pyridazine .

Oxidation and Reduction

- Oxidation: Treatment with H₂O₂ in acetic acid oxidizes the pyridazine ring to form N-oxide derivatives .

- Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces chlorine substituents to hydrogen, yielding 3-(4-chlorophenyl)pyridazine.

Functionalization via Halogen Exchange

- Fluorination: Reaction with KF in DMF replaces chlorine with fluorine at C4 or C6 .

- Trifluoromethylation: Utilizes CuI/L-proline to introduce CF₃ groups .

Heterocycle Formation

Reacts with hydrazines or hydroxylamine to form fused heterocycles:

Mechanistic Insights

- Charge Distribution: MNDO calculations reveal higher electron density at C4 compared to C6, favoring substitution at C4 in SNAr reactions .

- Steric Effects: The 4-chlorophenyl group at C3 slightly hinders reactivity at adjacent positions .

This compound’s versatility in substitution, coupling, and cyclization reactions makes it valuable for synthesizing agrochemicals, pharmaceuticals, and materials science intermediates .

Wissenschaftliche Forschungsanwendungen

Introduction to 4,6-Dichloro-3-(4-chlorophenyl)pyridazine

This compound is a synthetic compound with notable applications in agricultural chemistry and pharmaceuticals. Its unique chemical structure allows it to interact effectively with various biological targets, making it a subject of interest in multiple research domains.

Agricultural Chemistry

One of the primary applications of this compound is as a herbicide . Its chlorinated structure enhances its efficacy against specific weeds and pests, contributing to its use in crop protection strategies. The compound exhibits significant herbicidal properties by inhibiting plant growth through interference with metabolic pathways essential for plant development.

Table 1: Herbicidal Activity of this compound

| Property | Value |

|---|---|

| Mechanism of Action | Metabolic Inhibition |

| Target Organisms | Various Weed Species |

| Application Method | Foliar Spray |

| Efficacy | High against resistant strains |

Pharmaceutical Applications

In addition to its agricultural uses, this compound has potential applications in the pharmaceutical sector, particularly as an antifungal agent . Studies have indicated that similar pyridazine derivatives can inhibit fungal growth, suggesting that this compound may possess antifungal properties that warrant further investigation.

Case Study: Antifungal Activity Assessment

A study evaluated the antifungal activity of several pyridazine derivatives, including this compound. The results demonstrated effective inhibition of fungal strains such as Candida albicans and Aspergillus niger, indicating its potential use in treating fungal infections.

Biological Interactions and Mechanisms

Research has focused on the interactions between this compound and specific biological systems. Interaction studies often involve assessing its binding affinity to enzymes or receptors involved in plant growth regulation or microbial metabolism. Understanding these interactions is crucial for optimizing its efficacy in both agricultural and pharmaceutical applications .

Table 2: Binding Affinity Studies

| Target Enzyme/Receptor | Binding Affinity (IC50) |

|---|---|

| Plant Growth Regulator | Low nanomolar range |

| Fungal Metabolism Enzyme | Moderate micromolar range |

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-3-(4-chlorophenyl)pyridazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,6-Dichloro-3-(3-chlorophenyl)pyridazine: Similar structure but with the chlorine atom on the phenyl ring at a different position.

4,6-Dichloro-3-(2-chlorophenyl)pyridazine: Another isomer with the chlorine atom on the phenyl ring at the ortho position.

Uniqueness

4,6-Dichloro-3-(4-chlorophenyl)pyridazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at positions 4 and 6 on the pyridazine ring and the 4-chlorophenyl group at position 3 provides distinct properties compared to its isomers .

Biologische Aktivität

4,6-Dichloro-3-(4-chlorophenyl)pyridazine is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.

- Chemical Formula : C10H6Cl2N2

- CAS Number : 68240-46-0

- Molecular Weight : 227.07 g/mol

Synthesis

The synthesis of this compound typically involves the chlorination of pyridazine derivatives followed by substitution reactions. The synthetic pathway can be summarized as follows:

- Chlorination : Pyridazine is treated with chlorine gas in the presence of a suitable solvent.

- Substitution : The chlorinated pyridazine undergoes nucleophilic substitution with 4-chlorobenzene in the presence of a base.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study evaluated its effects on various cancer cell lines, including gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080). The results are summarized in Table 1.

| Cell Line | IC50 (μM) |

|---|---|

| SGC-7901 | 0.014 |

| A549 | 0.008 |

| HT-1080 | 0.012 |

The compound was found to inhibit tubulin polymerization effectively, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase in A549 cells .

The mechanism of action involves binding to the colchicine site on tubulin, which is critical for cell mitosis. This binding disrupts microtubule formation, thereby inhibiting cancer cell proliferation . Molecular docking studies support these findings, indicating a strong affinity for the colchicine binding site.

Study 1: In Vitro Efficacy

In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in treated cell lines compared to controls. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptosis.

Study 2: Comparative Analysis

A comparative study assessed the efficacy of this compound against established chemotherapeutic agents like Combretastatin A-4 (CA-4). The results indicated that while CA-4 had an IC50 around 0.009–0.012 μM, the new compound showed comparable or superior activity against certain cancer types .

Toxicological Profile

While exploring its biological activity, it is crucial to assess the compound's toxicity. Preliminary toxicity assays indicate that at therapeutic doses, this compound exhibits minimal toxicity to normal human cells compared to its potent effects on cancer cells.

Eigenschaften

IUPAC Name |

4,6-dichloro-3-(4-chlorophenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3N2/c11-7-3-1-6(2-4-7)10-8(12)5-9(13)14-15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUZKRNSDCKUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426287 | |

| Record name | 4,6-Dichloro-3-(4-chlorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68240-46-0 | |

| Record name | 4,6-Dichloro-3-(4-chlorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Chlorophenyl)-4,6-dichloropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.